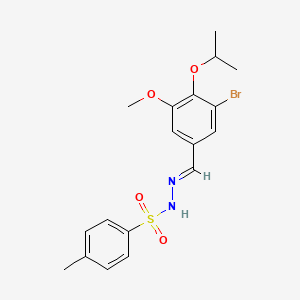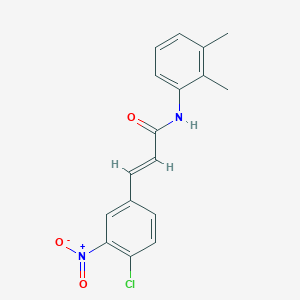
5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DMNPO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMNPO is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 183-185°C. In
Wirkmechanismus
The mechanism of action of 5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is related to its fluorescence properties. This compound is a fluorophore that emits a strong fluorescence signal when excited with light of a specific wavelength. The intensity of the fluorescence signal is dependent on the polarity of the microenvironment surrounding the this compound molecule. This property makes this compound a useful probe for measuring the polarity of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity or genotoxicity. However, this compound can interfere with the activity of some enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is its unique fluorescence properties, which make it a useful probe for studying the microenvironment of biomolecules. Additionally, this compound is relatively easy and inexpensive to synthesize, making it accessible to researchers. However, this compound has some limitations, such as its potential interference with enzyme activity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for 5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole research. One area of interest is the development of new applications for this compound in the field of fluorescence spectroscopy. Additionally, researchers may explore the use of this compound as a photosensitizer for photodynamic therapy. Another area of interest is the modification of this compound to improve its solubility and reduce its potential interference with enzyme activity.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used as a probe for measuring the polarity of biomolecules and as a fluorescence quencher for studying ligand binding. This compound has minimal toxicity and is relatively easy and inexpensive to synthesize. However, it does have some limitations, such as its potential interference with enzyme activity and limited solubility. There are many potential future directions for this compound research, including the development of new applications and modifications to improve its properties.
Synthesemethoden
The synthesis of 5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through the reaction between 3,4-dimethylbenzoylhydrazine and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of this compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of fluorescence spectroscopy. It is commonly used as a probe for measuring the polarity of the microenvironment in biomolecules such as proteins and lipids. This compound is also used as a fluorescence quencher for studying the binding of ligands to proteins. Additionally, this compound has been investigated as a potential photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-6-7-13(8-11(10)2)16-17-15(18-22-16)12-4-3-5-14(9-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUXMAZDILKKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5699329.png)

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)



![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)